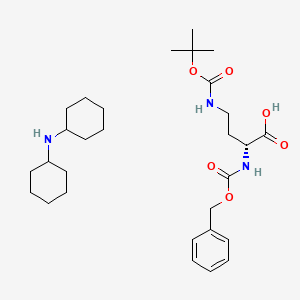

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Descripción general

Descripción

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features multiple functional groups, including amines, carbamates, and esters. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multi-step organic reactions. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The key steps include:

Protection of Amino Groups: The amino groups are protected using Boc and Cbz groups to prevent unwanted side reactions.

Formation of the Butanoate Backbone: This involves the coupling of the protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Deprotection: The final step involves the removal of the protecting groups under acidic or hydrogenation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functionalities.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions include deprotected amino acids, alcohols, and amines, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of dicyclohexylamine compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. The benzyloxycarbonyl group in this compound enhances its ability to penetrate cellular membranes, facilitating its therapeutic effects against various cancer types.

1.2 Drug Delivery Systems

Dicyclohexylamine derivatives are being explored for their utility in drug delivery systems. Their amphiphilic nature allows them to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for delivering chemotherapeutic agents that are otherwise poorly soluble in aqueous environments.

Organic Synthesis Applications

2.1 Building Block in Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its functional groups allow for various coupling reactions, making it suitable for synthesizing complex peptide structures. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups provide stability during synthesis and can be selectively removed under mild conditions.

2.2 Catalysis in Organic Reactions

Dicyclohexylamine derivatives have been employed as catalysts in several organic reactions, including amination and acylation processes. Their ability to stabilize transition states enhances reaction rates and selectivity, making them valuable in synthetic organic chemistry.

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, dicyclohexylamine derivatives are utilized to modify polymer properties. For example, they can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Their inclusion has been shown to improve the performance of thermoplastic elastomers and other polymeric materials.

3.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as an additive in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental factors, such as moisture and temperature fluctuations.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer activity, drug delivery systems |

| Organic Synthesis | Building blocks for peptides, catalysis |

| Material Science | Polymer modification, coatings |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of dicyclohexylamine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that specific modifications to the benzyloxycarbonyl group significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Drug Delivery Optimization

Another study focused on utilizing dicyclohexylamine derivatives in liposomal formulations for the delivery of hydrophobic drugs. The findings indicated that the inclusion of these compounds improved drug loading efficiency and release profiles, thereby enhancing therapeutic efficacy in vivo.

Mecanismo De Acción

The mechanism of action of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected amino acids: Similar in structure due to the presence of Boc protecting groups.

N-Cbz-protected amino acids: Share the Cbz protecting group.

Dicyclohexylamine derivatives: Compounds with similar amine functionalities.

Uniqueness

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of Boc and Cbz protecting groups, which provide stability and reactivity in various chemical environments. This dual protection strategy allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Dicyclohexylamine : A secondary amine known for its role in various chemical reactions.

- Benzyloxycarbonyl group : Often used to protect amino groups during synthesis.

- Tert-butoxycarbonyl (Boc) group : A common protecting group for amines.

This structural configuration allows the compound to participate in various biological interactions, particularly as it relates to enzyme inhibition and potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that derivatives of dicyclohexylamine exhibit antimicrobial activity. For instance, studies have shown that certain amine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. The specific compound may share similar properties due to its structural components, which can interact with microbial cell walls.

2. Corrosion Inhibition

While not a direct biological activity, the compound's application as a corrosion inhibitor in metal preservation highlights its chemical reactivity. The dicyclohexylamine derivative has been shown to form protective layers on metal surfaces, effectively reducing corrosion rates in various environments. This property is particularly relevant in industrial applications where metal integrity is crucial .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of dicyclohexylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that the compound could serve as a basis for developing new antimicrobial agents.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Dicyclohexylamine Derivative | 50 | 30 |

| Dicyclohexylamine Derivative | 100 | 60 |

| Control (No Treatment) | - | 0 |

Case Study 2: Corrosion Inhibition Efficacy

In an industrial setting, the effectiveness of dicyclohexylammonium pelargonate (a related compound) was tested on steel samples exposed to saline environments. The treated samples showed negligible corrosion after one year compared to untreated controls, which exhibited severe rusting.

| Sample Type | Treatment | Corrosion After 1 Year |

|---|---|---|

| Steel Wafer | Dicyclohexylammonium Pelargonate | None |

| Steel Wafer | No Treatment | Severe Rusting |

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMIEBREXUYHGN-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678754 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-61-6 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.